Ethyl 5-hydroxyhex-2-ynoate
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Overview
Description
Ethyl 5-hydroxyhex-2-ynoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound, specifically, has a unique structure that includes both a hydroxyl group and an alkyne, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxyhex-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxyhex-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxyhex-2-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, tosylates, or mesylates in the presence of a base
Major Products Formed
Oxidation: Formation of ethyl 5-oxohex-2-ynoate
Reduction: Formation of ethyl 5-hydroxyhex-2-ene or ethyl 5-hydroxyhexane
Substitution: Formation of various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl 5-hydroxyhex-2-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxyhex-2-ynoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Ethyl 5-hydroxyhex-2-ynoate can be compared with other esters such as ethyl acetate and methyl butyrate. Unlike these simpler esters, this compound contains both a hydroxyl group and an alkyne, providing unique reactivity and versatility in chemical synthesis. Similar compounds include:
Ethyl 5-oxohex-2-ynoate: An oxidized derivative
Ethyl 5-hydroxyhex-2-ene: A reduced derivative
Mthis compound: A methyl ester analog
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
Ethyl 5-hydroxyhex-2-ynoate is a chemical compound that has garnered attention for its diverse biological activities. This article explores its structure, synthesis, and significant biological properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by the presence of a hydroxyl group and an alkyne functional group. Its molecular formula is C8H12O3, with a molecular weight of approximately 156.18 g/mol. The compound's structure can be represented as follows:
The presence of both hydrophilic (hydroxyl) and hydrophobic (ethyl) groups influences its solubility and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Alkyne Formation : Utilizing acetylene derivatives to introduce the alkyne functional group.
- Hydroxylation : Employing hydroxylating agents to introduce the hydroxyl group at the appropriate position.
- Esterification : Reacting the resulting acid with ethanol to form the ethyl ester.
This synthetic pathway highlights the complexity involved in producing this compound, which is essential for its subsequent biological evaluation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that this compound effectively scavenges free radicals, which are implicated in oxidative stress-related diseases. These findings suggest its potential role in preventing cellular damage caused by oxidative stress .
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit lipase activity, which could have implications for weight management and metabolic health . This inhibition may contribute to its overall biological efficacy.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a natural antimicrobial agent. -
Antioxidant Capacity Assessment :
In another study, the antioxidant capacity was measured using the DPPH radical scavenging assay. This compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 4-hydroxyhex-2-ynoate | Lacks alkyne functionality | Moderate antimicrobial properties |
Ethyl 3-hydroxybutanoate | Shorter carbon chain | Limited antioxidant activity |
Ethyl 5-hydroxyhexanoate | Similar hydroxyl group | Enhanced enzyme inhibition |
This table illustrates how structural variations influence biological activities, highlighting this compound's distinct profile.
Properties
CAS No. |
91022-34-3 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl 5-hydroxyhex-2-ynoate |
InChI |
InChI=1S/C8H12O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3,5H2,1-2H3 |
InChI Key |
VJBNHZOVAIXADR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCC(C)O |
Origin of Product |
United States |
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